molecular formula C13H18BrNO4S B500580 [(5-Bromo-2-ethoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine CAS No. 898647-51-3

[(5-Bromo-2-ethoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine

Cat. No.: B500580
CAS No.: 898647-51-3
M. Wt: 364.26g/mol
InChI Key: MVBJNFDOUPMIBA-UHFFFAOYSA-N
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Description

(5-Bromo-2-ethoxyphenyl)sulfonylamine is a chemical compound with a complex structure that includes a brominated phenyl ring, an ethoxy group, a sulfonyl group, and an oxolan-2-ylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-ethoxyphenyl)sulfonylamine typically involves multiple steps, starting with the bromination of a phenyl ring followed by the introduction of an ethoxy group. The sulfonyl group is then added through a sulfonation reaction, and finally, the oxolan-2-ylmethylamine moiety is attached through a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-ethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

(5-Bromo-2-ethoxyphenyl)sulfonylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (5-Bromo-2-ethoxyphenyl)sulfonylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The brominated phenyl ring and ethoxy group may also contribute to its biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

(5-Bromo-2-ethoxyphenyl)sulfonylamine can be compared with other similar compounds, such as:

    (5-Bromo-2-ethoxyphenyl)sulfonylamine: This compound has a similar structure but with different substituents, which may affect its chemical and biological properties.

    (5-Bromo-2-ethoxyphenyl)sulfonylamine: This simpler compound lacks the oxolan-2-ylmethyl group, which may result in different reactivity and applications.

Properties

IUPAC Name

5-bromo-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO4S/c1-2-18-12-6-5-10(14)8-13(12)20(16,17)15-9-11-4-3-7-19-11/h5-6,8,11,15H,2-4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBJNFDOUPMIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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